1-(2-fluorophenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine
Overview
Description
1-(2-fluorophenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a methoxybenzodioxolylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine typically involves multi-step organic reactions. One common method involves the reaction of 2-fluoroaniline with piperazine in the presence of a suitable catalyst to form the intermediate 1-(2-fluorophenyl)piperazine. This intermediate is then reacted with 7-methoxy-1,3-benzodioxole-5-carbaldehyde under reductive amination conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(2-fluorophenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including as a candidate for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors, while the methoxybenzodioxolylmethyl group can modulate the compound’s overall activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine
- 1-(2-bromophenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine
- 1-(2-methylphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine
Uniqueness
1-(2-fluorophenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and reactivity. This can lead to differences in biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c1-23-17-10-14(11-18-19(17)25-13-24-18)12-21-6-8-22(9-7-21)16-5-3-2-4-15(16)20/h2-5,10-11H,6-9,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUXCOBBULWXKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CN3CCN(CC3)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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